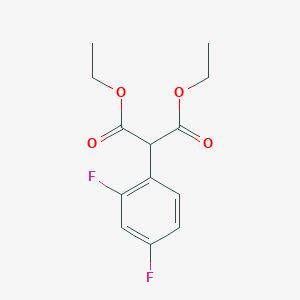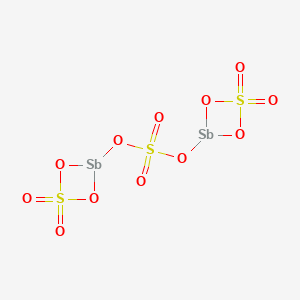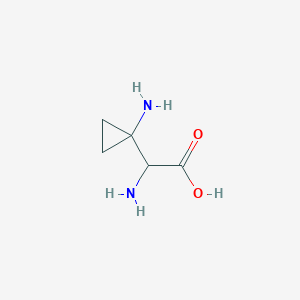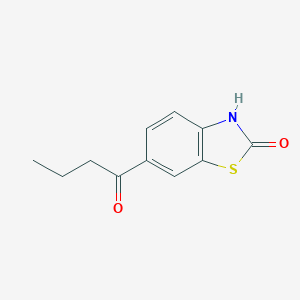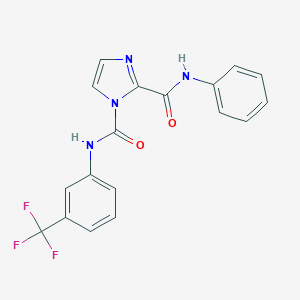
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that has a molecular formula of C17H12F3N3O2 and a molecular weight of 357.3 g/mol. In
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In addition, it has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of using this compound in lab experiments.
Orientations Futures
There are a number of future directions for research on 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)-. One area of research is in the development of new cancer treatments. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for use in humans. In addition, there is also potential for this compound to be used in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the full range of potential applications for this compound.
Méthodes De Synthèse
The synthesis of 1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then reacted with imidazole-1,2-dicarboxylic acid to yield the final product. Other methods that have been reported in the literature include the use of microwave irradiation, ultrasound, and metal catalysts.
Applications De Recherche Scientifique
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, it has also been studied for its potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
139109-16-3 |
|---|---|
Nom du produit |
1H-Imidazole-1,2-dicarboxamide, N(sup 2)-phenyl-N(sup 1)-(3-(trifluoromethyl)phenyl)- |
Formule moléculaire |
C18H13F3N4O2 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-N-phenyl-1-N-[3-(trifluoromethyl)phenyl]imidazole-1,2-dicarboxamide |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)12-5-4-8-14(11-12)24-17(27)25-10-9-22-15(25)16(26)23-13-6-2-1-3-7-13/h1-11H,(H,23,26)(H,24,27) |
Clé InChI |
NWVCUMFKBZTJCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Autres numéros CAS |
139109-16-3 |
Synonymes |
1-(N-m-Trifluoromethylphenyl)-2-(N-phenyl)imidazole-1,2-dicarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



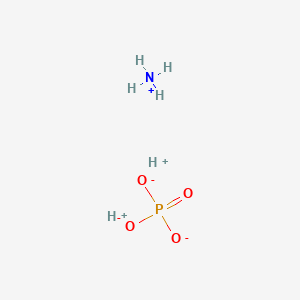
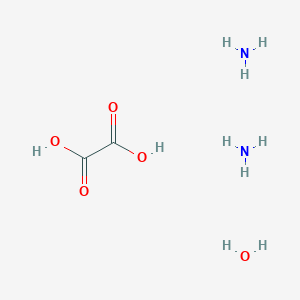
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
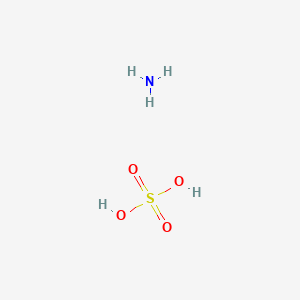

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)



